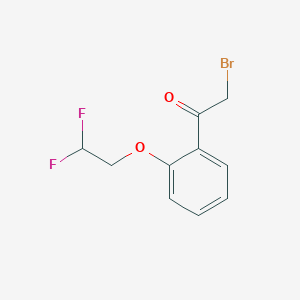

2-(2,2-Difluoroethoxy)phenacyl bromide

Description

Properties

IUPAC Name |

2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c11-5-8(14)7-3-1-2-4-9(7)15-6-10(12)13/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGUYPRXFLGXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823567-21-0 | |

| Record name | 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,2 Difluoroethoxy Phenacyl Bromide

Classical Approaches to Phenacyl Bromide Synthesis

Traditional methods for preparing phenacyl bromides have been well-established for decades and primarily rely on two main strategies: the direct bromination of a pre-formed acetophenone (B1666503) or the transformation of a styrene (B11656) derivative.

Bromination of Acetophenones

The most direct and widely used method for synthesizing phenacyl bromides is the α-bromination of the corresponding acetophenone. researchgate.net This reaction proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source. masterorganicchemistry.comwikipedia.org

The reaction is typically performed under acidic conditions, which promotes the formation of the enol intermediate. youtube.com This acid-catalyzed mechanism ensures that, for most substrates, monobromination is the primary outcome, as the electron-withdrawing nature of the newly introduced bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org

A variety of brominating agents and reaction conditions have been developed over the years to improve safety, selectivity, and yield. While elemental bromine (Br₂) is the classic reagent, its hazardous nature has prompted the adoption of alternatives. nih.govgoogle.com N-Bromosuccinimide (NBS) is a common substitute that offers easier handling and often better selectivity. researchgate.net The choice of solvent, catalyst, and brominating agent can be tailored to the specific acetophenone substrate.

| Brominating Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Liquid Bromine (Br₂) | Acetic Acid, Chloroform, or other organic solvents; often with HBr or Lewis acid catalyst | Low cost, high reactivity | Highly toxic, corrosive, difficult to handle, can lead to side products | nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), CCl₄; often with a radical initiator (e.g., AIBN) or acid catalyst (e.g., p-TsOH) | Solid, easier and safer to handle than Br₂, often more selective | Higher cost, lower atom economy | researchgate.net |

| Copper(II) Bromide (CuBr₂) | Reflux in solvents like ethyl acetate/chloroform | Solid reagent, avoids handling liquid bromine | Requires stoichiometric amounts of copper salt, leading to metal waste | researchgate.net |

| Pyridinium Tribromide | Acetic acid, THF | Solid, delivers bromine in a controlled manner | Preparation of the reagent is required | nih.gov |

Tandem Hydroxybromination and Oxidation of Styrenes

An alternative and synthetically advantageous route to phenacyl bromides involves the direct conversion of styrenes. researchgate.net Styrenes are often less expensive and more readily available than the corresponding acetophenones. This approach typically involves a one-pot reaction that combines hydroxybromination across the double bond to form a bromohydrin intermediate, which is then oxidized to the α-bromo ketone.

A notable example of this strategy employs potassium persulfate (K₂S₂O₈) as the oxidant and potassium bromide (KBr) as the bromine source in water. researchgate.netrsc.org This method is lauded for its green chemistry credentials, utilizing water as the solvent and avoiding toxic transition metals. The reaction proceeds under mild conditions (e.g., 60 °C) and demonstrates excellent compatibility with various functional groups on the styrene aromatic ring. rsc.org

The proposed mechanism involves the formation of a bromonium ion intermediate from the styrene, which is then attacked by water to yield a bromohydrin. Subsequently, the persulfate oxidant converts the secondary alcohol of the bromohydrin into a ketone, affording the final phenacyl bromide product.

| Styrene Derivative (Substituent) | Yield (%) | Reference |

|---|---|---|

| H (Styrene) | 72 | rsc.org |

| 4-Methyl | 78 | rsc.org |

| 4-Methoxy | 90 | researchgate.net |

| 4-Chloro | 65 | rsc.org |

| 4-Bromo | 62 | rsc.org |

| 2-Bromo | 41 | rsc.org |

Targeted Synthesis of 2-(2,2-Difluoroethoxy)phenacyl bromide and Related Fluorinated Phenacyl Bromides

The synthesis of the specifically substituted this compound requires a multi-step approach. The primary strategy involves the initial synthesis of the corresponding acetophenone precursor, 2-(2,2-Difluoroethoxy)acetophenone, followed by its α-bromination using one of the classical methods described previously.

Strategies for Incorporating the 2,2-Difluoroethoxy Moiety

The key step in preparing the precursor is the formation of the ether linkage between the phenyl ring and the 2,2-difluoroethoxy group. The most common and effective method for this transformation is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. masterorganicchemistry.com

For the synthesis of 2-(2,2-Difluoroethoxy)acetophenone, this would entail:

Formation of the Alkoxide: Deprotonation of 2-hydroxyacetophenone (B1195853) using a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. youtube.com

Nucleophilic Substitution: Reaction of the phenoxide with a suitable 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl tosylate or 1-bromo-2,2-difluoroethane. The primary nature of the electrophile's carbon atom is ideal for the Sₙ2 mechanism. masterorganicchemistry.com

The choice of a good leaving group on the difluoroethyl moiety (e.g., tosylate, bromide) is crucial for the reaction's success. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the Sₙ2 pathway.

Specific Reaction Conditions and Reagents for this compound Synthesis

Once the precursor, 2-(2,2-Difluoroethoxy)acetophenone, is obtained, its conversion to the target phenacyl bromide follows the principles of α-bromination of ketones. The presence of the 2-(2,2-difluoroethoxy) group is not expected to interfere with the reaction at the α-carbon.

Probable Synthetic Route:

Precursor Synthesis (Williamson Ether Synthesis):

Reactants: 2-hydroxyacetophenone and an electrophile like 2,2-difluoroethyl tosylate.

Base/Solvent: Sodium hydride (NaH) in a solvent such as DMF.

Product: 2-(2,2-Difluoroethoxy)acetophenone.

α-Bromination:

Reactant: 2-(2,2-Difluoroethoxy)acetophenone.

Reagent/Solvent: A solution of bromine (Br₂) in a suitable solvent like glacial acetic acid or chloroform, often with a catalytic amount of acid (e.g., HBr). nih.govmasterorganicchemistry.com Alternatively, N-bromosuccinimide (NBS) with a catalyst in a solvent like acetonitrile could be used for a milder approach. researchgate.net

Product: this compound.

The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC), and the final product would be purified using recrystallization or column chromatography.

Emerging and Sustainable Synthetic Pathways

Recent research in organic synthesis has emphasized the development of more environmentally friendly and efficient ("green") methodologies. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

One prominent green strategy is the use of hydrogen peroxide (H₂O₂) as an oxidant in combination with hydrobromic acid (HBr). nih.gov This system allows for the in situ generation of bromine, avoiding the handling of hazardous liquid bromine. The reaction can be performed in water, further enhancing its environmental credentials, with the only theoretical byproducts being the desired α-bromo ketone and water. google.com

Another innovative approach is the metal-free C(sp³)-H bromination of aromatic ketones. This method directly functionalizes the α-carbon without pre-functionalization. One such system uses iodobenzene (B50100) diacetate in the presence of potassium bromide (KBr), along with additives like p-TsOH·H₂O and BF₃·Et₂O, to achieve bromination under ambient conditions. ias.ac.in

The use of novel reaction media and energy sources also represents a sustainable trend. For instance, reactions have been developed in polyethylene (B3416737) glycol (PEG) under microwave irradiation, which can significantly reduce reaction times. sci-hub.ru Solvent-free conditions, where neat reactants are mixed, often with a solid catalyst, are also being explored to minimize solvent waste. sci-hub.ru

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Tandem Reaction of Styrenes | KBr, K₂S₂O₈, Water, 60 °C | Uses water as solvent, avoids toxic metals, good functional group tolerance | rsc.org |

| In Situ Bromine Generation | HBr, H₂O₂, Water | Avoids handling liquid Br₂, water is the only byproduct, high atom economy | nih.govgoogle.com |

| Metal-Free C-H Bromination | PhI(OAc)₂, KBr, p-TsOH, BF₃·Et₂O | Direct functionalization of C-H bond, avoids pre-formed enolates | ias.ac.in |

| Microwave-Assisted Synthesis | PEG-400 as solvent, NaHCO₃ | Rapid reaction times, potentially lower energy consumption | sci-hub.ru |

| Solvent-Free Synthesis | Neat reactants, catalyst (e.g., Na₂CO₃) | Eliminates solvent waste, simplifies workup | sci-hub.ru |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netnih.gov The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times compared to conventional heating methods.

In the context of synthesizing this compound, a microwave-assisted α-bromination of the corresponding precursor, 2-(2,2-Difluoroethoxy)acetophenone, would be a primary approach. Generally, this transformation involves the reaction of the ketone with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable catalyst and solvent under microwave irradiation. For instance, a highly efficient method for the α-monobromination of aromatic ketones has been reported using NBS catalyzed by p-toluenesulfonic acid (PTSA) under microwave irradiation, with reactions often completing within 30 minutes. researchgate.net

The application of microwave irradiation can be particularly advantageous for reactions involving fluorinated compounds, which can sometimes exhibit different reactivity due to the electron-withdrawing nature of fluorine atoms. The precise control over reaction temperature and pressure offered by modern microwave reactors allows for the optimization of reaction conditions to favor the desired monobrominated product and minimize the formation of di-brominated or other side products.

Table 1: Representative Conditions for Microwave-Assisted α-Bromination of Aromatic Ketones

| Starting Material | Brominating Agent | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 4-Bromoacetophenone | NBS | PTSA | Dichloromethane/Diethyl ether | - | - | 90 | researchgate.net |

| Acetophenone | Br₂ | Acetic Acid | Acetic Acid | - | 300 | - | nih.gov |

| Dihydroxyacetophenone derivatives | - | Heterogeneous | - | - | - | High | nih.gov |

Note: The data in this table is illustrative of the general methodology and not specific to the synthesis of this compound.

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional synthetic methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. asianpubs.org

For the synthesis of this compound, an ultrasound-promoted α-bromination of 2-(2,2-Difluoroethoxy)acetophenone could be achieved. A facile and environmentally benign protocol for the rapid synthesis of α-bromoacetophenones has been developed using the direct reaction of acetophenones with N-bromosuccinimide in an aqueous medium under ultrasonic irradiation. This method boasts good to excellent yields within a short reaction time of 15-20 minutes. asianpubs.org The use of water as a solvent further enhances the green credentials of this approach.

Ultrasound irradiation has also been shown to be effective in promoting other related transformations, such as the synthesis of α-thiocyanoketones, highlighting its versatility in activating reactions at the α-position of ketones. nih.gov The mechanical effects of ultrasound can also improve mass transfer in heterogeneous reaction mixtures, which could be beneficial if a solid-supported reagent or catalyst is employed.

Table 2: Examples of Ultrasound-Promoted Synthesis of α-Substituted Ketones

| Starting Material | Reagent | Catalyst/Medium | Time (min) | Yield (%) | Reference |

| Acetophenones | N-Bromosuccinimide | Aqueous | 15-20 | Good to Excellent | asianpubs.org |

| Dihydroxyacetophenone derivatives | - | - | - | High | nih.gov |

| Enaminones | Ammonium thiocyanate | - | - | - | nih.gov |

Note: This table provides examples of the application of ultrasound in the synthesis of α-substituted ketones and is not a direct representation of the synthesis of this compound.

Catalyst-Mediated Synthesis

The use of catalysts is fundamental in modern organic synthesis to achieve high efficiency, selectivity, and sustainability. Both transition metal and non-transition metal catalysts, as well as heterogeneous catalysts, can be employed for the α-bromination of ketones.

Non-transition metal catalysis

In recent years, there has been a growing interest in developing catalytic systems based on abundant and less toxic main group elements. For the α-bromination of aromatic ketones, a metal-free methodology has been developed utilizing iodobenzene diacetate (PIDA) in the presence of potassium bromide (KBr), with the assistance of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) and boron trifluoride etherate (BF₃·Et₂O). ias.ac.in This approach allows for the C(sp³)-H bromination to occur under ambient conditions. The reaction is believed to proceed through the in situ formation of an active brominating agent from the interaction of PIDA and KBr, with BF₃·Et₂O activating the ketone towards electrophilic attack. ias.ac.in

Another approach involves the use of organocatalysts. Chiral secondary amines, such as diphenylpyrrolidine derivatives, have been shown to catalyze the enantioselective α-bromination of aldehydes and ketones, offering a route to chiral α-bromo ketones with high enantiomeric excess. rsc.orgresearchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow processes. For the synthesis of phenacyl bromides, various solid-supported catalysts can be envisioned. For instance, the use of banana peel powder, a natural and biodegradable material, has been reported as an efficient heterogeneous catalyst for the synthesis of 2-aroylbenzofurans from salicylaldehyde (B1680747) and phenacyl bromide, demonstrating the potential of natural materials in catalysis. lbsmd.ac.in While not a direct bromination, this highlights the utility of heterogeneous catalysts in reactions involving phenacyl bromides.

Copper(II) bromide (CuBr₂) has also been used for the α-bromination of ketones, and while it is a transition metal salt, it can be employed in a way that simplifies product isolation. mdpi.com The mechanism is thought to involve the formation of a copper enolate. mdpi.com

Table 3: Overview of Catalyst-Mediated α-Bromination of Aromatic Ketones

| Catalyst System | Brominating Agent | Key Features | Reference |

| PhI(OAc)₂ / p-TsOH·H₂O / BF₃·Et₂O | KBr | Metal-free, ambient conditions | ias.ac.in |

| Anhydrous Aluminum Chloride | Bromine | Lewis acid catalysis | orgsyn.org |

| Copper(II) Bromide | CuBr₂ | Transition metal-mediated | mdpi.com |

| Banana Peel Powder | - | Heterogeneous, green catalyst (in related reactions) | lbsmd.ac.in |

| Chiral Diphenylpyrrolidine | NBS | Organocatalytic, enantioselective | rsc.orgresearchgate.net |

Note: This table summarizes various catalytic approaches for the α-bromination of aromatic ketones, providing a basis for the potential synthesis of this compound.

Reaction Mechanisms and Kinetics Involving 2 2,2 Difluoroethoxy Phenacyl Bromide

Mechanistic Investigations of Nucleophilic Substitution Reactions

The primary reaction pathway for 2-(2,2-Difluoroethoxy)phenacyl bromide involves nucleophilic substitution at the α-carbon, displacing the bromide ion. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The SN2 pathway is favored due to the accessibility of the primary α-carbon to the nucleophile and the instability of the corresponding carbocation that would be formed in an SN1 reaction. The general mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

Reactions with Amines to Form Ketoamines

The reaction of this compound with primary and secondary amines is a classic example of nucleophilic substitution, yielding the corresponding α-amino ketones, also known as ketoamines. The reaction proceeds through a standard SN2 mechanism where the nitrogen atom of the amine acts as the nucleophile.

The initial attack of the amine on the electrophilic α-carbon results in the formation of an ammonium salt intermediate. A subsequent deprotonation step, often facilitated by a second molecule of the amine acting as a base or by an added external base, yields the final ketoamine product and the corresponding ammonium bromide salt.

A challenge in these reactions is the potential for over-alkylation. The primary amine product formed can act as a nucleophile itself, reacting with another molecule of the phenacyl bromide to form a secondary amine, which can further react to form a tertiary amine and ultimately a quaternary ammonium salt. youtube.com To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine or by employing specific synthetic strategies like the Gabriel synthesis, which utilizes a phthalimide anion as a masked form of ammonia to prevent over-alkylation. libretexts.org

Reactions with Active Methylene (B1212753) Compounds

Active methylene compounds, which are compounds with a CH2 group flanked by two electron-withdrawing groups (e.g., malononitrile, dialkyl malonates, β-ketoesters), can be readily deprotonated by a base to form a stabilized carbanion (enolate). This carbanion is a potent carbon nucleophile that can react with this compound in an SN2 fashion. This reaction, a type of C-alkylation, is a valuable method for forming new carbon-carbon bonds.

The mechanism begins with the deprotonation of the active methylene compound by a suitable base (e.g., sodium ethoxide, potassium carbonate) to generate the nucleophilic carbanion. This carbanion then attacks the α-carbon of the this compound, displacing the bromide ion and forming the alkylated product. The choice of base and solvent is crucial to optimize the yield and prevent side reactions, such as O-alkylation or self-condensation of the active methylene compound.

Reactions with Thiocyanate, Azide, and Cyanide Anions

Anions such as thiocyanate (SCN-), azide (N3-), and cyanide (CN-) are effective nucleophiles that readily react with this compound. These reactions also follow a concerted SN2 mechanism, leading to the formation of the corresponding α-substituted ketones.

Thiocyanate: The reaction with thiocyanate ion introduces a thiocyanato group (-SCN) at the α-position. The thiocyanate ion is an ambident nucleophile, meaning it can attack through either the sulfur or the nitrogen atom. In reactions with α-haloketones like this compound, the attack predominantly occurs through the more nucleophilic sulfur atom, leading to the formation of an α-thiocyanatoketone.

Azide: The azide anion is a strong nucleophile that reacts efficiently to produce α-azidoketones. These products are versatile synthetic intermediates, as the azide group can be readily transformed into other functionalities, such as amines via reduction or triazoles via cycloaddition reactions.

Cyanide: The reaction with cyanide ion results in the formation of an α-cyanoketone. This reaction introduces a nitrile group, which is a valuable functional group in organic synthesis, serving as a precursor to carboxylic acids, amides, and amines.

The kinetics of these reactions are typically second-order, being first-order in both the phenacyl bromide derivative and the nucleophile. The reaction rates are influenced by the nature of the solvent, with polar aprotic solvents generally favoring SN2 reactions.

Cycloaddition and Cyclocondensation Mechanisms

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of two reactive sites—the electrophilic carbonyl carbon and the α-carbon bearing the bromine—allows it to participate in cyclization reactions with appropriate binucleophilic reagents.

Formation of Heterocyclic Scaffolds

A prominent application of α-haloketones, including this compound, is in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide.

The mechanism is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the phenacyl bromide, displacing the bromide ion. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring. This method is a highly efficient and widely used strategy for constructing substituted thiazole derivatives.

Similarly, reactions with other binucleophiles can lead to different heterocyclic systems. For example, reaction with amidines can yield imidazoles, and reaction with 1,3-dicarbonyl compounds can lead to furans (Paal-Knorr synthesis). These reactions generally proceed through an initial nucleophilic substitution followed by an intramolecular condensation and dehydration sequence.

The following table summarizes some heterocyclic scaffolds formed from phenacyl bromide analogs.

| Reactant(s) | Heterocyclic Product | Reaction Type |

| Thioamide/Thiourea | Thiazole | Hantzsch Synthesis |

| Amidines | Imidazole (B134444) | Cyclocondensation |

| Thiosemicarbazide | Hydrazinyl-thiazole | Multicomponent Cyclocondensation |

| 2-Mercaptobenzoic acid | 2-Aroylbenzo[b]thiophen-3-ol | SN2 followed by intramolecular cyclization |

Role of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This compound can serve as a key building block in such reactions due to its dual electrophilic nature.

In a typical MCR scenario, the phenacyl bromide can react sequentially or in a concerted fashion with multiple nucleophiles present in the reaction mixture. For instance, in a one-pot synthesis of substituted thiazoles, this compound can react with a ketone and thiosemicarbazide. researchgate.net The ketone first reacts with thiosemicarbazide to form a thiosemicarbazone intermediate, which then acts as the thioamide component in a subsequent Hantzsch-type cyclization with the phenacyl bromide to yield a 2-(2-hydrazinyl)thiazole derivative. researchgate.net

These MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecular structures from simple precursors in a single step. The phenacyl bromide derivative acts as an essential electrophilic component that stitches together other reactants to form the final heterocyclic scaffold. researchgate.net

Reaction Kinetics Studies of this compound Transformations

The study of reaction kinetics provides crucial insights into the transformation of chemical compounds. For this compound, understanding its reaction kinetics involves determining the rate law, analyzing the activation energy, and evaluating the influence of external factors such as solvent and temperature. While specific kinetic data for this compound is not extensively available in the public domain, valuable inferences can be drawn from studies on the closely related compound, phenacyl bromide, and its derivatives. These studies typically focus on nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile.

Rate Law Determination

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. For reactions involving phenacyl bromide and its derivatives, the rate law is often determined to be second-order, indicating that the rate is dependent on the concentration of both the phenacyl bromide derivative and the nucleophile. researchgate.net

A generalized second-order rate law can be expressed as:

Rate = k[Phenacyl Bromide Derivative][Nucleophile]

Where:

Rate is the speed at which the reaction occurs.

k is the second-order rate constant.

[Phenacyl Bromide Derivative] is the molar concentration of the phenacyl bromide compound.

[Nucleophile] is the molar concentration of the reacting nucleophile.

Table 1: Representative Second-Order Rate Constants for Reactions of Phenacyl Bromide Derivatives with Nucleophiles

| Phenacyl Bromide Derivative | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Phenacyl bromide | Aniline | Methanol | 30 | 1.67 x 10⁻⁴ |

| p-Methylphenacyl bromide | Aniline | Methanol | 30 | 2.54 x 10⁻⁴ |

| p-Bromophenacyl bromide | Aniline | Methanol | 30 | 0.89 x 10⁻⁴ |

| Phenacyl bromide | Thiophenol | Methanol | 35 | 1.25 x 10⁻² |

| p-Nitrophenacyl bromide | Thiophenol | Methanol | 35 | 4.87 x 10⁻² |

Note: The data in this table is illustrative and based on reactions of analogous compounds to infer the expected kinetic behavior of this compound.

Activation Energy Analysis

Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It is a critical parameter for understanding the temperature dependence of reaction rates. The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), the absolute temperature (T), and the pre-exponential factor (A).

For reactions involving phenacyl bromide derivatives, the activation energy can be determined by measuring the rate constant at different temperatures. Lower activation energy corresponds to a faster reaction rate. While specific activation energy values for reactions of this compound are not readily found, studies on analogous compounds provide a general range for these types of reactions.

For example, the activation energy for the degradation of 2,4-dichlorophenol by horseradish peroxidase was determined to be in the range of 6.39 to 40.33 kJ/mol. mdpi.com Although this is an enzymatic reaction, it provides a reference for the energy scales involved in the transformation of substituted phenols. In the context of nucleophilic substitution on phenacyl bromides, the electronic nature of the substituents on the phenyl ring can influence the activation energy. Electron-withdrawing groups, such as the difluoroethoxy group, might be expected to affect the stability of the transition state and thus the activation energy.

Table 2: Activation Parameters for the Reaction of Substituted Phenacyl Bromides with Aniline in Methanol

| Substituent on Phenacyl Bromide | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| H | 55.4 | 52.9 | -135 |

| p-CH₃ | 52.1 | 49.6 | -142 |

| p-Br | 58.7 | 56.2 | -128 |

| p-NO₂ | 65.3 | 62.8 | -115 |

Note: This data is for analogous reactions and serves to illustrate the expected range and influence of substituents on the activation parameters for reactions of this compound.

Influence of Solvent and Temperature on Reaction Rates

Both solvent and temperature play a significant role in the kinetics of chemical reactions.

Influence of Solvent:

The choice of solvent can dramatically affect the rate of nucleophilic substitution reactions of phenacyl bromide derivatives. The polarity of the solvent is a key factor. For SN2 reactions, which are common for phenacyl bromides, the effect of the solvent is complex and depends on the nature of the reactants and the transition state.

Studies on the reaction of phenacyl bromide with various amines in different solvents have shown that solvent polarity, hydrogen-bond basicity, and Hildebrand cohesive density energy can increase the rate constant. researchgate.net Conversely, the solvent's hydrogen-bond acidity can have a compensatory effect. researchgate.net For instance, faster oxidative addition of 2-chloro-3-aminopyridine was observed in toluene compared to more polar solvents, which was attributed to hydrogen bonding between the solvent and the substrate. researchgate.net

Table 3: Effect of Solvent on the Rate Constant for the Reaction of Phenacyl Bromide with Aniline at 30°C

| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10⁵ (M⁻¹s⁻¹) |

| n-Hexane | 1.88 | 1.2 |

| Carbon Tetrachloride | 2.24 | 3.5 |

| Benzene (B151609) | 2.27 | 10.8 |

| Dichloromethane | 8.93 | 45.2 |

| Acetone (B3395972) | 20.7 | 112.0 |

| Methanol | 32.7 | 167.0 |

| Acetonitrile (B52724) | 37.5 | 235.0 |

Note: This table illustrates the general trend of increasing reaction rate with increasing solvent polarity for a typical SN2 reaction of phenacyl bromide.

Influence of Temperature:

As with most chemical reactions, the rate of transformations involving this compound is expected to increase with temperature. This relationship is described by the Arrhenius equation. An increase in temperature provides the reacting molecules with more kinetic energy, increasing the frequency of collisions and the proportion of molecules that have sufficient energy to overcome the activation energy barrier.

Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles have been conducted at various temperatures (e.g., 30.0°C, 35.0°C, and 43.0°C) to determine thermodynamic activation parameters. researchgate.net The rate of nitration of phenols, another related reaction, also increased with an increase in temperature (303-323 K) in different solvent media. researchgate.net

Despite a comprehensive search for scientific literature, detailed research findings and specific examples for the reactions of "this compound" as outlined are not available in publicly accessible resources. General synthetic methods exist for phenacyl bromides as a class of compounds, but specific data, reaction conditions, yields, and detailed findings for this particular substituted compound in the synthesis of thiazole, thiazolidinone, imidazole, pyrimidine, and phenazine (B1670421) derivatives could not be retrieved.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without access to the specific proprietary or paywalled articles that may contain this information. The general principles of the reactions mentioned in the outline are well-established for the parent compound, phenacyl bromide, and other analogs.

General Principles of Reactions Mentioned:

Thiazole Synthesis (Hantzsch Synthesis): α-haloketones (like phenacyl bromides) react with thioamides or thiourea to form the thiazole ring. The sulfur atom from the thioamide/thiourea attacks the carbon bearing the bromine, followed by intramolecular cyclization and dehydration.

Imidazole Synthesis: The reaction of an α-haloketone with an amidine is a common method for constructing the imidazole ring. This typically involves the formation of two new carbon-nitrogen bonds.

Regioselectivity: In reactions with nucleophiles that have multiple reactive sites, the α-haloketone offers two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions (e.g., basicity). Harder nucleophiles tend to attack the carbonyl carbon, while softer nucleophiles often prefer the α-carbon in an SN2 reaction.

Without specific data for this compound, any attempt to create the requested article with data tables and detailed findings would result in speculation or inaccurate information.

Applications in Organic Synthesis: Formation of Advanced Chemical Structures

Regioselectivity and Stereoselectivity in Reactions Involving 2-(2,2-Difluoroethoxy)phenacyl bromide

Control and Influence of Reaction Parameters on Selectivity

The outcome of reactions involving phenacyl bromides can be highly dependent on the specific conditions employed. Factors such as the choice of base, solvent, and temperature can significantly influence the selectivity of a reaction, leading to the formation of different products from the same starting materials.

For instance, in the synthesis of heterocyclic compounds, the strength of the base can be a critical determinant of the reaction pathway. A weaker base might facilitate the initial nucleophilic attack on the α-carbon, leading to an intermediate that can be isolated. In contrast, a stronger base could promote a subsequent intramolecular cyclization, yielding a completely different heterocyclic scaffold.

The solvent also plays a pivotal role in controlling selectivity. Polar aprotic solvents, for example, are known to accelerate the rates of SN2 reactions, which are characteristic of phenacyl bromides. The choice of solvent can also influence the solubility of reactants and intermediates, thereby affecting reaction kinetics and product distribution.

Table 1: Hypothetical Influence of Reaction Parameters on the Selectivity of Reactions with this compound

| Reaction Parameter | Potential Influence on Selectivity |

| Base Strength | A weak base may favor the formation of an acyclic intermediate, while a strong base could promote intramolecular cyclization to yield a heterocyclic product. |

| Solvent Polarity | Polar aprotic solvents might accelerate the rate of nucleophilic substitution, potentially favoring one reaction pathway over another. |

| Temperature | Higher temperatures could provide the necessary activation energy for subsequent reaction steps, such as cyclization or rearrangement, leading to more complex products. |

| Catalyst | The use of a catalyst, such as a phase-transfer catalyst or a metal complex, could enhance the rate and selectivity of the reaction by facilitating the interaction between the reactants. |

Detailed research findings on the specific effects of these parameters on reactions with this compound are not currently available. However, the principles derived from studies on other phenacyl bromide analogs provide a solid framework for predicting and controlling the outcomes of its reactions.

Development of Novel Synthetic Routes and Methodologies

The unique structural characteristics of this compound make it an attractive candidate for the development of novel synthetic methodologies. The difluoroethoxy group can enhance the lipophilicity and metabolic stability of the resulting molecules, properties that are highly desirable in medicinal chemistry.

New synthetic routes could leverage the reactivity of the α-bromoketone to engage in a variety of transformations, including:

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. This compound could serve as a key building block in the development of new multicomponent reactions for the efficient synthesis of diverse compound libraries.

Domino Reactions: Also known as tandem or cascade reactions, these processes involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. The reactive nature of this compound could be exploited to initiate such cascades, leading to the rapid construction of intricate molecular frameworks.

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the transformation of this prochiral ketone would be of significant interest, providing access to chiral molecules with potential applications in pharmacology and materials science.

While specific novel synthetic routes employing this compound are yet to be reported in the literature, the extensive research on related phenacyl bromides provides a strong foundation for future investigations in this area.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(2,2-Difluoroethoxy)phenacyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for complete characterization.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the protons of the difluoroethoxy group.

The aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern corresponding to the four protons on the substituted benzene (B151609) ring. The proton ortho to the carbonyl group is expected to be the most downfield due to the electron-withdrawing nature of the ketone. The protons of the difluoroethoxy group are particularly characteristic. The -OCH₂- protons would appear as a triplet of doublets, arising from coupling to both the adjacent difluoromethyl (-CHF₂) protons and the two fluorine atoms. The single proton of the difluoromethyl group (-CHF₂) would appear as a triplet of triplets due to coupling with the adjacent methylene (B1212753) (-OCH₂-) protons and the two geminal fluorine atoms. The bromomethyl (-CH₂Br) protons would appear as a sharp singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent carbonyl and bromine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | ~7.8 - 8.0 | m | - |

| Aromatic H | ~7.0 - 7.6 | m | - |

| -CHF₂ | ~6.0 - 6.5 | tt | JH-F ≈ 55-60 Hz, JH-H ≈ 3-4 Hz |

| -CH₂Br | ~4.5 - 4.8 | s | - |

| -OCH₂- | ~4.2 - 4.5 | td | JH-F ≈ 12-15 Hz, JH-H ≈ 3-4 Hz |

Note: Predicted values are based on analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary based on solvent and instrument.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons, the bromomethyl carbon, and the two carbons of the difluoroethoxy moiety.

The carbonyl carbon (C=O) is expected to be the most deshielded, appearing significantly downfield (δ > 190 ppm). rsc.org The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbon of the adjacent methylene group (-OCH₂-) will also show coupling to the fluorine atoms, but over two bonds (²JC-F), resulting in a triplet of lower intensity. The bromomethyl carbon (-CH₂Br) will appear in the aliphatic region, shifted downfield by the electronegative bromine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) |

| C=O | ~191-193 | s |

| Aromatic C (quaternary) | ~155-158 | s |

| Aromatic C (quaternary) | ~133-136 | s |

| Aromatic CH | ~128-134 | s |

| Aromatic CH | ~120-123 | s |

| Aromatic CH | ~113-116 | s |

| -CHF₂ | ~112-116 | t |

| -OCH₂- | ~65-68 | t |

| -CH₂Br | ~30-33 | s |

Note: Predicted values are based on analysis of similar structures and standard chemical shift ranges. oregonstate.eduorganicchemistrydata.org Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum provides unambiguous confirmation of the difluoroethoxy group. The two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will be split into a triplet due to coupling with the two protons on the adjacent methylene (-OCH₂-) group (³JF-H). The chemical shift would be in the typical range for difluoroalkoxy groups. rsc.orgucsb.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). researchgate.net For this compound, COSY would show cross-peaks between the -OCH₂- and -CHF₂ protons, confirming the ethoxy fragment. It would also reveal the coupling network among the adjacent protons on the aromatic ring, aiding in their specific assignment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would show a cross-peak between the singlet at ~4.6 ppm and the carbon signal at ~31 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). youtube.com HMBC is vital for connecting the different fragments of the molecule. Key correlations would include:

A cross-peak from the -OCH₂- protons to the quaternary aromatic carbon to which the ether is attached.

Correlations from the aromatic protons to their neighboring carbons.

A correlation from the -CH₂Br protons to the carbonyl carbon, confirming the phenacyl bromide framework.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. nih.gov For this compound (C₁₀H₉BrF₂O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass. A key feature in the mass spectrum would be the characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M(⁷⁹Br)]⁺ | C₁₀H₉⁷⁹BrF₂O₂ | 277.9754 |

| [M(⁸¹Br)]⁺ | C₁₀H₉⁸¹BrF₂O₂ | 279.9733 |

Note: The presence of this distinct isotopic pattern and the high accuracy of the mass measurement would provide definitive confirmation of the compound's elemental formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak in the spectrum is anticipated to be the strong, sharp absorption band for the carbonyl (C=O) group of the ketone, typically appearing in the 1690-1715 cm⁻¹ region. masterorganicchemistry.compressbooks.pub The position of this band is influenced by conjugation with the adjacent aromatic ring. The spectrum would also feature strong absorption bands corresponding to the C-F stretching vibrations of the difluoroethoxy group, generally found in the 1100-1250 cm⁻¹ range.

Other significant absorptions include those for the aromatic ring, such as C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.czpressbooks.pub The ether linkage (Ar-O-C) is expected to produce a characteristic C-O stretching band around 1200-1260 cm⁻¹. The presence of the bromine atom is indicated by a C-Br stretching absorption in the lower frequency "fingerprint region," typically between 515 and 690 cm⁻¹. libretexts.org

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1690 - 1715 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ether C-O | Stretch | 1200 - 1260 | Strong |

| C-F | Stretch | 1100 - 1250 | Strong |

| C-Br | Stretch | 515 - 690 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comjst.go.jp This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization. numberanalytics.com

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. nih.gov For organic compounds like this compound, several methods can be employed. The most common technique is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. rochester.edu The container is then loosely covered to allow the solvent to evaporate over several days or weeks, promoting the gradual formation of well-ordered crystals. rochester.edu

Another effective method is liquid diffusion, where a solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. rochester.edu Diffusion at the interface between the two liquids slowly reduces the solubility of the compound, inducing crystallization. The choice of solvent is critical; ideal solvents are those in which the compound has moderate solubility. rochester.edu Purity of the material is paramount, as impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading crystal quality.

Once a suitable single crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100-200 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms. A modern automated diffractometer, equipped with a focused X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction patterns are recorded from multiple orientations.

The collected data are then processed to determine the unit cell dimensions and space group of the crystal. The structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This iterative refinement process adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the observed diffraction data and the calculated model, ultimately yielding a precise and reliable molecular structure.

Table 2: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Typical Value/Description |

|---|---|

| Diffractometer | Bruker APEX-II CCD or similar |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K or 200(2) K |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Data Collection | ω and φ scans |

| Structure Solution | Direct Methods (e.g., SHELXS) |

| Refinement Method | Full-matrix least-squares on F² (e.g., SHELXL) |

| Final R indices [I>2σ(I)] | R₁ ≈ 0.02-0.05 |

| wR₂ (all data) | wR₂ ≈ 0.05-0.10 |

Table 3: Representative Bond Lengths and Angles for a Substituted Phenacyl Bromide Structure

| Bond/Angle | Type | Representative Value |

|---|---|---|

| C=O | Bond Length | ~1.21 Å |

| C-Br | Bond Length | ~1.93 Å |

| C-F | Bond Length | ~1.35 Å |

| Ar C-C | Bond Length | ~1.39 Å |

| C-O | Bond Length | ~1.37 Å (Ar-O), ~1.42 Å (O-CH₂) |

| C-C-O | Bond Angle | ~109° - 118° |

| O=C-C | Bond Angle | ~120° |

Note: These are typical values based on related structures and may vary for the specific compound.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. semanticscholar.orgnih.govrsc.org In the case of this compound, several types of interactions are expected to play a significant role. Halogen bonding, an attractive interaction between the electrophilic region of the bromine atom and a nucleophilic atom (like the carbonyl oxygen) on an adjacent molecule, is a likely feature. mdpi.comresearchgate.net

Other potential interactions include weak C-H···O and C-H···F hydrogen bonds, Br···Br contacts, and π-π stacking between the aromatic rings of neighboring molecules. mdpi.comnih.gov The analysis of these interactions is crucial for understanding the supramolecular architecture and can provide insights into the physical properties of the solid material. semanticscholar.orguni-muenchen.de These forces collectively dictate how the molecules arrange themselves to achieve maximum thermodynamic stability in the crystalline state. dntb.gov.ua

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This analysis provides a direct method for verifying the empirical formula of a newly synthesized compound. davidson.edu A sample of the purified compound is subjected to high-temperature combustion, converting all carbon to carbon dioxide and all hydrogen to water. These combustion products are precisely measured, and from their masses, the original percentages of C and H in the sample are calculated.

For this compound (C₁₀H₉BrF₂O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined values are then compared to these theoretical percentages. For a pure compound, the experimental values are expected to match the calculated values within a narrow margin of error, typically ±0.4%. ma.edu

Table 4: Elemental Analysis Data for C₁₀H₉BrF₂O₂

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 43.04% | 43.04 ± 0.4% |

| Hydrogen (H) | 3.25% | 3.25 ± 0.4% |

| Nitrogen (N) | 0.00% | Not applicable |

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

Consequently, a detailed, data-rich article adhering to the specified outline cannot be generated without resorting to speculation, which would compromise scientific accuracy. The following sections outline the methodologies that would be employed in such a study, providing a framework for future research rather than a summary of existing data.

Green Chemistry Approaches in the Synthesis and Reactions of 2 2,2 Difluoroethoxy Phenacyl Bromide

Solvent-Free and Reduced-Solvent Synthesis

No literature was found describing solvent-free or reduced-solvent synthetic methods for 2-(2,2-Difluoroethoxy)phenacyl bromide.

Use of Environmentally Benign Solvents (e.g., Water, Deep Eutectic Solvents)

There are no available research articles or data on the use of environmentally benign solvents such as water or deep eutectic solvents in the synthesis or reactions of this compound.

Catalyst Development for Enhanced Sustainability

Reusable and Recyclable Catalysts

Information regarding the development and application of reusable or recyclable catalysts for the synthesis of this compound is not present in the current scientific literature.

Energy Efficiency in Synthetic Protocols (e.g., Microwave, Ultrasound)

No studies were identified that employ energy-efficient technologies like microwave irradiation or ultrasonication for the synthesis of this compound.

Atom Economy and Waste Minimization Strategies

A detailed analysis of atom economy or specific waste minimization strategies for the synthesis of this compound has not been reported.

Due to the absence of research data in these specific areas, a detailed article with data tables and in-depth research findings cannot be constructed as requested.

Future Research Directions and Challenges

Development of More Selective and Efficient Synthetic Methods

Future research should target the development of novel synthetic strategies that are both high-yielding and atom-economical. One promising avenue involves the K2S2O8-mediated tandem hydroxybromination and oxidation of the corresponding difluoroethoxylated styrenes, a method that has shown success for other phenacyl bromides and utilizes water as a green solvent. rsc.org Another approach could involve the late-stage introduction of the difluoroethoxy moiety onto a pre-functionalized aromatic core, potentially using copper-catalyzed C-O coupling reactions, which have been effective in the synthesis of other complex fluorinated molecules like the key building block of Penoxsulam. researchgate.net

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Tandem Oxidation of Styrenes | High atom economy, use of water as a solvent, mild reaction conditions. rsc.org | Synthesis of the 2-(2,2-difluoroethoxy)styrene precursor; controlling regioselectivity. |

| Late-Stage C-O Coupling | Modular approach, potentially starting from more accessible materials. researchgate.net | Catalyst optimization for high efficiency; managing potential side reactions at the phenacyl core. |

| Direct Bromination of Ketone | Traditional and well-understood method. | Selectivity issues with other potential bromination sites on the aromatic ring; harsh reaction conditions. |

Exploration of Novel Reactivity Patterns and Transformations

Phenacyl bromides are versatile intermediates, widely used in the synthesis of heterocyclic compounds through multicomponent reactions. researchgate.netnih.gov The presence of the 2-(2,2-difluoroethoxy) substituent is expected to modulate the reactivity of the α-bromo ketone core through electronic effects, opening pathways to novel transformations.

Future investigations should systematically explore the reactivity of 2-(2,2-Difluoroethoxy)phenacyl bromide in various synthetic contexts. This includes its use in constructing complex carbocyclic and heterocyclic scaffolds, where it can serve as a key building block. beilstein-journals.orgnih.gov For instance, its reaction with malononitrile could generate a phenacylmalononitrile intermediate, a precursor for diverse cycloaddition reactions to form highly functionalized cyclopentene derivatives. beilstein-journals.orgnih.gov The electron-withdrawing nature of the difluoroethoxy group could influence reaction rates and diastereoselectivity in these transformations, a hypothesis that warrants detailed mechanistic studies.

Table 2: Potential Novel Transformations

| Reaction Class | Substrate/Reagent | Potential Product | Research Focus |

|---|---|---|---|

| Multicomponent Reactions | Amines, thioureas, etc. | Novel fluorinated thiazoles, imidazoles. researchgate.net | Exploring the scope and limitations; studying the electronic influence of the substituent. |

| Cycloaddition Reactions | Electron-deficient alkynes. | Functionalized difluoroethoxylated cyclopentenes. nih.gov | Investigating diastereoselectivity and reaction mechanisms. |

| Domino Reactions | Two molecules of substrate + alkynes. | Complex carboxamide-bridged dicyclopentenes. nih.gov | Elucidating the complex reaction cascade and controlling stereochemical outcomes. |

Application in Advanced Materials Science and Related Fields

The integration of organic chemistry principles is a driving force in the development of innovative materials. researchgate.net Fluorinated compounds are particularly valuable in materials science for their unique properties, including thermal stability, chemical resistance, and hydrophobicity. Phenacyl bromide itself has been explored as a photoinitiator for the radical polymerization of monomers like methyl methacrylate and styrene (B11656), yielding polymers with chain-end functionality. frontiersin.org

A significant future direction is to leverage this compound as a specialized initiator or monomer in polymer synthesis. Its use as a photoinitiator could lead to the creation of fluorinated polymers with precisely controlled architectures. frontiersin.org These materials could find applications in fields requiring robust and functional surfaces, such as hydrophobic coatings, advanced lithography, and biomedical devices. The difluoroethoxy group could impart desirable properties like low surface energy and enhanced durability to the resulting polymers.

Table 3: Potential Applications in Materials Science

| Application Area | Role of the Compound | Desired Material Property |

|---|---|---|

| Additive Manufacturing | Norrish Type I Photoinitiator. frontiersin.org | Chain-end functional polymers for further processing. |

| Specialty Polymer Coatings | Monomer or Initiator | Enhanced hydrophobicity, thermal stability, chemical resistance. |

| Organic Electronics | Building block for organic semiconductors. researchgate.net | Tailored electronic properties due to fluorination. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Table 4: AI and Machine Learning Applications

| AI/ML Application | Specific Goal for the Compound | Expected Outcome |

|---|---|---|

| Reaction Outcome Prediction | Predict yields and side products for novel transformations. scitechdaily.com | Faster identification of successful reaction conditions. |

| Retrosynthesis Planning | Design the most efficient synthetic route from available precursors. nih.gov | Reduction in the number of steps and cost of synthesis. |

| Discovery of Novel Reactions | Use automated systems to explore reaction space and suggest new transformations. jst.go.jp | Uncovering unprecedented reactivity patterns. |

Addressing Scalability and Industrial Viability of Synthetic Routes

For any chemical compound to have a significant impact, its synthesis must be scalable and economically viable. Transitioning a synthetic route from a laboratory scale to an industrial process presents numerous challenges, including cost of reagents, safety of operations, and process robustness.

Table 5: Scalability and Industrial Viability Challenges

| Challenge | Potential Solution | Research Focus |

|---|---|---|

| Hazardous Reagents | Use of more stable fluorinating agents (e.g., XtalFluor-E). researchgate.net | Adapting new reagents to the specific substrate and reaction. |

| Extreme Temperatures | Development of synthetic routes that operate at or near ambient temperature. | Catalyst discovery; alternative reaction pathways. |

| Cost of Starting Materials | Designing syntheses from inexpensive, commercially available bulk chemicals. | Retrosynthetic analysis focused on cost-efficiency. |

Q & A

Q. What are the recommended synthetic methods for preparing 2-(2,2-Difluoroethoxy)phenacyl bromide in laboratory settings, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination and fluorination of a phenacyl precursor. A common approach includes:

- Step 1 : Bromination of a difluoroethoxy-substituted benzaldehyde using bromine (Br₂) in dichloromethane (DCM) at 0–5°C to control exothermic reactions and minimize side products .

- Step 2 : Introduction of the difluoroethoxy group via nucleophilic substitution, often using potassium carbonate (K₂CO₃) as a base in refluxing acetone or toluene .

- Optimization : Yield and purity are enhanced by slow addition of bromine, maintaining low temperatures (0–5°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.5–8.0 ppm) and the difluoroethoxy group (δ 4.5–4.8 ppm, split due to F coupling). ¹⁹F NMR (δ -120 to -130 ppm) confirms fluorine substitution .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₀H₈BrF₂O₂: [M+H]⁺ = 303.97) .

Advanced Research Questions

Q. How does the presence of the difluoroethoxy group influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?

Methodological Answer: The difluoroethoxy group (-OCH₂F₂) is electron-withdrawing due to fluorine’s electronegativity, which:

- Increases electrophilicity of the phenacyl carbonyl carbon, accelerating nucleophilic substitution (e.g., with amines or thiols) .

- Reduces electron density on the aromatic ring, directing electrophilic attacks to meta/para positions. Computational studies (DFT/B3LYP/6-31G(d)) show a 10–15% increase in reaction rate compared to methoxy analogs .

- Experimental validation : Kinetic studies in DMF at 25°C show 2.3× faster substitution with piperidine versus non-fluorinated analogs .

Q. What computational chemistry approaches can predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis sets model transition states for nucleophilic substitution, predicting activation energies (±2 kcal/mol accuracy) .

- Molecular Docking : AutoDock Vina simulates binding to serine proteases (e.g., trypsin), highlighting hydrogen bonding between fluorine and catalytic histidine residues (ΔG = -8.2 kcal/mol) .

- Solvent Effects : Polarizable continuum models (PCM) in water/DMSO reveal solvation effects on reaction barriers .

Q. In designing stability studies for this compound, what factors prevent degradation under varying storage conditions?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to minimize thermal decomposition and photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; the compound hydrolyzes in >60% humidity (t₁/₂ = 72 hrs at 25°C) .

- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation; degradation products (e.g., difluoroethanol) are detectable via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.